Non‑Covalent vs. Covalent Binding Mechanism
Lsd1-IN-18 is a reversible, non‑covalent LSD1 inhibitor, whereas ORY‑1001 (iadademstat) and GSK2879552 are irreversible, covalent FAD‑directed inhibitors [1]. Lsd1-IN-18 exhibits a Ki of 0.156 μM and a KD of 0.075 μM, reflecting equilibrium binding [2]. In contrast, ORY‑1001 has a reported IC₅₀ of <20 nM (0.018 μM) and GSK2879552 has a Kiₐₚₚ of 1.7 μM, but their covalent mechanism complicates direct potency comparisons and introduces time‑dependent inhibition not observed with Lsd1-IN-18 [1]. The non‑covalent binding mode of Lsd1-IN-18 is confirmed by an X‑ray crystal structure (PDB: 6TUY) showing an unusual interaction with the LSD1‑CoREST complex [2].
Non‑covalent reversible
GSK2879552 Kiₐₚₚ = 1.7 μM (covalent)
| Evidence Dimension | Binding mechanism and equilibrium binding affinity |
|---|---|
| Target Compound Data | Ki = 0.156 μM; KD = 0.075 μM (non‑covalent, reversible) |
| Comparator Or Baseline | ORY‑1001: IC₅₀ = 0.018 μM (covalent, irreversible); GSK2879552: Kiₐₚₚ = 1.7 μM (covalent, irreversible) |
| Quantified Difference | Lsd1-IN-18 is a reversible non‑covalent inhibitor; ORY‑1001 and GSK2879552 are irreversible covalent inhibitors. Potency values are not directly comparable due to differing mechanisms. |
| Conditions | Biochemical enzyme inhibition assays; X‑ray crystallography (PDB 6TUY) |
Why This Matters
Non‑covalent inhibition avoids potential off‑target covalent modifications and allows for reversible modulation, which is critical for target validation and washout experiments.
- [1] Sacilotto N, Dessanti P, Lufino MMP, et al. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology. ACS Pharmacol Transl Sci. 2021;4(6):1818-1834. View Source
- [2] Menna M, Fiorentino F, Marrocco B, et al. Novel non-covalent LSD1 inhibitors endowed with anticancer effects in leukemia and solid tumor cellular models. Eur J Med Chem. 2022;237:114410. View Source
